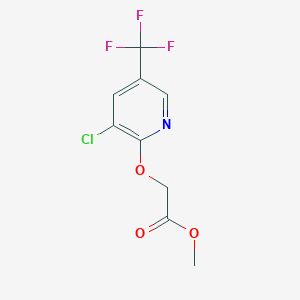

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate

Description

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 3, and a methyl oxyacetate moiety at position 2. This compound is structurally optimized for agrochemical applications, particularly as a herbicide or fungicide, due to the electron-withdrawing effects of the -CF₃ and Cl groups, which enhance stability and bioactivity . Its ester functionality improves lipophilicity, facilitating membrane penetration in target organisms .

Properties

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO3/c1-16-7(15)4-17-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSRKHATLSJMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Hydrolysis: Formation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyridine structure exhibit notable antimicrobial properties. Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate has shown effectiveness against various pathogenic microorganisms, making it a candidate for developing new antibiotics.

Case Study Example :

A study demonstrated that this compound was effective against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent for treating resistant infections.

Anticancer Properties

The compound has been investigated for its anticancer properties. It may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study Example :

In preclinical models, this compound was used in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects.

| Study Focus | Findings |

|---|---|

| Antimicrobial Resistance | Effective against resistant S. aureus |

| Cancer Treatment Exploration | Enhanced efficacy in combination therapy |

Agricultural Chemistry Applications

The compound serves as an intermediate in synthesizing agricultural chemicals, particularly pesticides and herbicides. The presence of the trifluoromethyl group enhances its biological activity against pests and pathogens affecting crops.

Biochemical Analysis

This compound interacts with various enzymes and proteins, influencing cellular processes such as lipid metabolism. Its inhibition of acetyl-CoA carboxylase affects fatty acid biosynthesis, which is crucial for understanding metabolic pathways.

| Biochemical Property | Description |

|---|---|

| Enzyme Interaction | Inhibits acetyl-CoA carboxylase |

| Cellular Effects | Alters lipid metabolism |

| Transport Mechanism | Interacts with transporters and binding proteins |

Mechanism of Action

The mechanism of action of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine atom and ester group contribute to its reactivity and binding affinity to target sites, modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

a) Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate (CAS 885949-63-3)

- Structure : Differs by having an acetoxy (-CH₂COOCH₃) group directly attached to the pyridine ring instead of an ether-linked oxyacetate.

- Properties : Reduced steric hindrance may increase reactivity but decrease selectivity in herbicidal applications compared to the target compound .

- Applications : Used as an intermediate in synthesizing herbicides like haloxyfop-methyl .

b) Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate (CAS 1024368-23-7)

- Structure : Replaces the oxygen atom in the ether linkage with sulfur (thioether).

- Properties : The thioether group enhances resistance to oxidative degradation but may reduce solubility in polar solvents .

- Biological Activity : Shows comparable herbicidal efficacy but with slower metabolic inactivation in plants .

c) Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetate (CAS 1431842-79-3)

Functional Group Modifications

a) Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate (CAS 478033-76-0)

- Structure: Incorporates a hydroxyimino (-N-OH) group on the acetate chain.

- Reactivity : Acts as a pro-drug, releasing nitric oxide under physiological conditions, which enhances fungicidal activity .

- Stability : Susceptible to hydrolysis under acidic conditions .

b) Methyl 3-chloro-5-(trifluoromethyl)-2-pyridinylacetate

Comparative Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₉H₇ClF₃NO₃ | 253.61 | Ether-linked oxyacetate | 2.8 |

| Methyl 2-[3-chloro-5-(CF₃)Py]acetate (885949-63-3) | C₉H₇ClF₃NO₂ | 253.61 | Acetate | 3.1 |

| Ethyl 2-[3-chloro-5-(CF₃)Py]-2,2-F₂-acetate (1431842-79-3) | C₁₀H₇ClF₅NO₂ | 303.61 | Difluoroacetate | 3.5 |

| Methyl (3-chloro-5-(CF₃)Py-sulfanyl)acetate (1024368-23-7) | C₉H₇ClF₃NO₂S | 285.67 | Thioether | 3.3 |

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate is an organic compound characterized by a pyridine ring with chlorine and trifluoromethyl substitutions, along with an ester functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C10H9ClF3NO3

- Molecular Weight : 283.64 g/mol

- CAS Number : 1053658-71-1

- Structural Features :

- Pyridine core with chlorine at the 3-position.

- Trifluoromethyl group at the 5-position.

- Ester functionality which enhances reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the chlorine atom and ester group contribute to its reactivity and binding affinity to target sites.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, the presence of the trifluoromethyl group has been linked to enhanced activity against various pathogens:

- Antichlamydial Activity : In studies involving derivatives of this compound, compounds containing the trifluoromethyl group demonstrated significant activity against Chlamydia species, highlighting the importance of this substituent in enhancing biological efficacy .

Anti-inflammatory and Anticancer Potential

The compound's structural analogs have shown promise in anti-inflammatory and anticancer research:

- Inhibition Studies : Related compounds have been observed to inhibit cell proliferation in cancer cell lines, suggesting that this compound may possess similar properties .

Research Findings and Case Studies

Q & A

Q. What are the key synthetic routes for Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate, and how can structural purity be ensured?

Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and activated esters. For example, the pyridinyloxy group is introduced via substitution of a leaving group (e.g., chloride) on the pyridine ring with an acetoxy nucleophile. Structural purity is confirmed using NMR spectroscopy (¹H/¹³C, 19F for trifluoromethyl groups) and mass spectrometry (LC-MS or HRMS) to validate molecular weight and functional group integrity . Chromatography (HPLC or GC) is critical for isolating intermediates and removing byproducts like unreacted pyridine precursors .

Q. How does the trifluoromethyl group influence the compound’s reactivity in biological assays?

The trifluoromethyl group enhances lipophilicity and metabolic stability, promoting membrane permeability. Its strong electron-withdrawing effect polarizes the pyridine ring, increasing electrophilicity at reactive sites (e.g., the ester group). This can be quantified via Hammett substituent constants (σ values) or computational methods (DFT) to predict interaction with biological targets like enzymes or receptors .

Q. What standard assays are used to evaluate this compound’s bioactivity in agrochemical research?

Common assays include:

- Herbicidal activity : Inhibition of acetyl-CoA carboxylase (ACCase) in plant cell cultures, measured via enzyme-linked immunosorbent assays (ELISA).

- Fungicidal activity : Mycelial growth inhibition on agar plates, with EC₅₀ values calculated using regression analysis.

Cross-reactivity with non-target organisms (e.g., soil bacteria) is assessed via microtoxicity screens .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics but may require stringent drying to avoid hydrolysis of the ester group.

- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for pyridine functionalization .

- Temperature control : Lower temperatures (−10°C to 0°C) minimize side reactions like ester degradation .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from variations in:

- Assay conditions : pH, temperature, or solvent carriers (e.g., DMSO concentration) can alter compound solubility and bioavailability.

- Target species : Differences in enzyme isoforms (e.g., ACCase in monocots vs. dicots) affect inhibitory potency .

A meta-analysis approach, using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization, is recommended to reconcile data .

Q. What advanced spectroscopic techniques are critical for analyzing degradation products under environmental conditions?

- High-resolution LC-QTOF-MS : Identifies photodegradation or hydrolysis products (e.g., cleavage of the ester group to carboxylic acid).

- 19F NMR : Tracks trifluoromethyl group stability under UV exposure or microbial action.

- X-ray crystallography : Resolves structural changes in crystalline forms during degradation .

Q. How do electronic effects of the 3-chloro and 5-trifluoromethyl substituents impact binding to molecular targets?

The chlorine atom acts as a weak electron-withdrawing group, while the trifluoromethyl group induces steric hindrance and electronic polarization. Synergistically, they create a hydrophobic pocket favorable for binding to enzyme active sites (e.g., ACCase). Computational docking studies (AutoDock Vina) and electrostatic potential maps (MEPs) can visualize these interactions .

Q. What strategies mitigate cross-reactivity with structurally similar pyridine derivatives in pharmacological studies?

- Selective functionalization : Introduce bulkier substituents (e.g., methylthio groups) to reduce off-target binding .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity differences between the target compound and analogs (e.g., Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.